molecular formula C13H11NO2 B582306 5-(p-Tolyl)picolinic acid CAS No. 1225956-67-1

5-(p-Tolyl)picolinic acid

Cat. No.: B582306
CAS No.: 1225956-67-1
M. Wt: 213.236
InChI Key: PYNSPFQIGYWYOJ-UHFFFAOYSA-N
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Description

5-(p-Tolyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a p-tolyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)picolinic acid can be achieved through several methods. One common approach involves the reaction of picolinic acid with p-tolylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction. The reaction conditions may include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(p-Tolyl)picolinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(p-Tolyl)picolinic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its interactions with specific molecular targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(4-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNSPFQIGYWYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679299
Record name 5-(4-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225956-67-1
Record name 5-(4-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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